[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol
Brand Name: Vulcanchem
CAS No.: 16714-07-1
VCID: VC21003424
InChI: InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
SMILES: CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C
Molecular Formula: C12H20O5S
Molecular Weight: 276.35 g/mol

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol

CAS No.: 16714-07-1

Cat. No.: VC21003424

Molecular Formula: C12H20O5S

Molecular Weight: 276.35 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol - 16714-07-1

Specification

CAS No. 16714-07-1
Molecular Formula C12H20O5S
Molecular Weight 276.35 g/mol
IUPAC Name [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol
Standard InChI InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Standard InChI Key AGGBVTQMMNRHMZ-SOYHJAILSA-N
Isomeric SMILES CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C
SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C
Canonical SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator